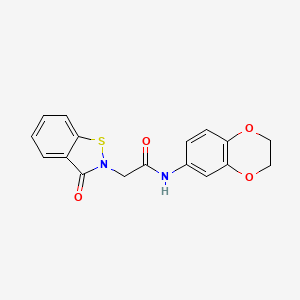
N-(3,5-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-4-(1H-imidazol-1-ylmethyl)benzamide is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.152812238 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Luminescence Sensing Applications
Research on dimethylphenyl imidazole derivatives has highlighted their potential in luminescence sensing. Specifically, two dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks were synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives through characteristic emission bands. This property underscores their potential as fluorescence sensors for detecting these chemicals, showing the versatile application of such compounds in chemical sensing technologies (Shi et al., 2015).
Antimicrobial and Antioxidant Activities
The catalytic assembly of benzimidazole derivatives with carboxylic acids revealed a series of compounds exhibiting promising antimicrobial activity against various microorganisms and significant antioxidant activities. This suggests that modifications to the benzimidazole ring, such as incorporating heterocyclic rings or open-chain counterparts, enhance the biological activity, making these compounds potential candidates for developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
Biological Evaluation for Medicinal Chemistry
A series of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were synthesized and evaluated for their potential biological applications, including inhibition of alkaline phosphatases and ecto-5′-nucleotidases. This exploration into the compounds' ability to bind nucleotide protein targets indicates their significance in medicinal chemistry, particularly for designing drugs targeting specific enzymes (Saeed et al., 2015).
Polymerization Catalysts
Compounds containing imidazolyl N-atom showed promising results as catalysts for the ring-opening polymerization of ϵ-caprolactone, following a coordination–insertion pathway. The research demonstrates the potential of such compounds in polymer science, particularly in the synthesis of biodegradable polymers, which are crucial for developing sustainable materials (Attandoh et al., 2014).
Anticancer Applications
A study synthesized a series of N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, demonstrating their anticancer activity against various cancer cell lines. This indicates the potential of benzamide derivatives in cancer therapy, especially in designing new drugs that target specific cancer types (Gudipati et al., 2011).
Propriétés
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(imidazol-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-14-9-15(2)11-18(10-14)21-19(23)17-5-3-16(4-6-17)12-22-8-7-20-13-22/h3-11,13H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETCOIXUUZTGDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4508127.png)
![1-[(dimethylamino)sulfonyl]-N-(2-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B4508135.png)
![2-[2-(4-bromophenyl)-2-oxoethyl]-6-(4-fluoro-2-methoxyphenyl)-3(2H)-pyridazinone](/img/structure/B4508138.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-1-piperidinecarboxamide](/img/structure/B4508145.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508161.png)

![N-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}glycine](/img/structure/B4508186.png)
![N-1,3-benzothiazol-2-yl-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide](/img/structure/B4508204.png)

![N-(4-chlorophenyl)-2-[3-(4-morpholinyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4508212.png)
![N-[3-(aminocarbonyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4508216.png)

![5-phenyl-N-[1-(2-thienylmethyl)-1H-pyrazol-5-yl]-3-isoxazolecarboxamide](/img/structure/B4508224.png)
